molecular formula C13H9BrN4O4 B14788868 (E)-N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide

(E)-N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide

Cat. No.: B14788868
M. Wt: 365.14 g/mol
InChI Key: UXYCSDBHKSRQDL-UHFFFAOYSA-N
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Description

N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C13H9BrN4O4 and a molecular weight of 365.14 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a nitro group attached to a benzylidene moiety, linked to isonicotinohydrazide. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide typically involves the condensation reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and isonicotinohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of azide or thiol derivatives.

Mechanism of Action

The mechanism of action of N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways due to its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl and bromine groups can also participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide
  • 5-Bromo-2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide
  • 2-Bromo-N’-(3-nitrobenzylidene)benzohydrazide

Uniqueness

N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide is unique due to the presence of both a nitro group and a hydroxyl group on the benzylidene moiety, which can significantly influence its reactivity and biological activity.

Properties

Molecular Formula

C13H9BrN4O4

Molecular Weight

365.14 g/mol

IUPAC Name

N-[(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H9BrN4O4/c14-11-6-10(18(21)22)5-9(12(11)19)7-16-17-13(20)8-1-3-15-4-2-8/h1-7,19H,(H,17,20)

InChI Key

UXYCSDBHKSRQDL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O

Origin of Product

United States

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